N-[3-(aminomethyl)phenyl]acetamide Hydrochloride
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Overview
Description
N-[3-(aminomethyl)phenyl]acetamide Hydrochloride: is a chemical compound with the molecular formula C9H12N2O•HCl and a molecular weight of 200.67 g/mol . It is commonly used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-nitrobenzylamine and acetic anhydride.
Reaction Steps:
Industrial Production Methods: Industrial production methods often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-[3-(aminomethyl)phenyl]acetamide Hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in substitution reactions, especially nucleophilic substitutions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic conditions.
Major Products:
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Products typically include amine derivatives.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the synthesis of complex molecules and pharmaceuticals.
Biology:
- Studied for its potential biological activity and interactions with biomolecules.
Medicine:
- Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry:
- Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-(aminomethyl)phenyl]acetamide Hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[3-(aminomethyl)phenyl]acetamide: The base form without the hydrochloride salt.
N-[3-(hydroxymethyl)phenyl]acetamide: A similar compound with a hydroxyl group instead of an amine group.
N-[3-(3-pyridinyl)phenyl]acetamide: A derivative with a pyridine ring.
Uniqueness:
- The hydrochloride form enhances its solubility in water, making it more suitable for certain applications.
- The presence of the amine group allows for a wide range of chemical modifications and reactions.
Properties
IUPAC Name |
N-[3-(aminomethyl)phenyl]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c1-7(12)11-9-4-2-3-8(5-9)6-10;/h2-5H,6,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFLWQYJYQFAMPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60375428 |
Source
|
Record name | N-[3-(aminomethyl)phenyl]acetamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
238428-27-8 |
Source
|
Record name | N-[3-(aminomethyl)phenyl]acetamide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60375428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(3-(aminomethyl)phenyl)acetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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